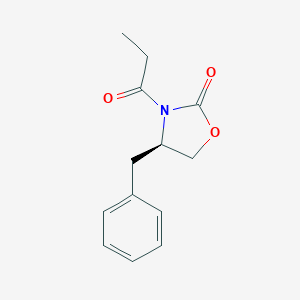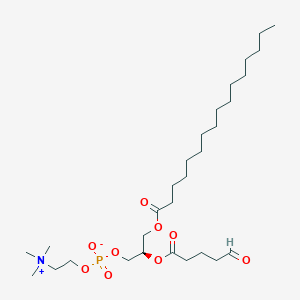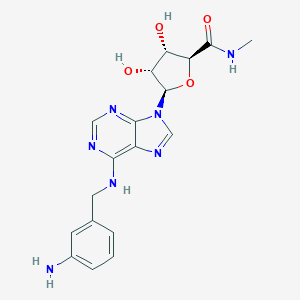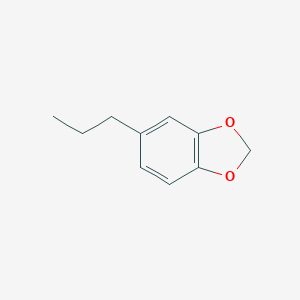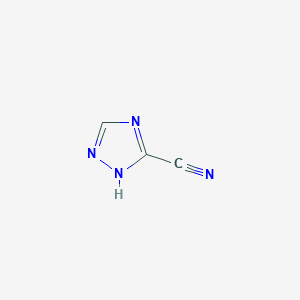![molecular formula C11H11NO2 B124296 methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate CAS No. 148323-46-0](/img/structure/B124296.png)
methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a cyclopropane-containing heterocycle that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate is not fully understood. However, it has been proposed that this compound inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Inhibition of topoisomerase II leads to DNA damage and cell death, which may explain the anticancer activity of Methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate.
Effets Biochimiques Et Physiologiques
Methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells. In vivo studies have shown that Methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate inhibits tumor growth in mouse models of breast and lung cancer. However, the toxicity and pharmacokinetics of this compound are not well understood, and further studies are needed to determine its safety and efficacy in humans.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high yields. It has been shown to have potent anticancer activity against various cancer cell lines, making it a promising candidate for further drug development. However, the limitations of this compound include its toxicity and limited pharmacokinetic data, which may hinder its clinical development.
Orientations Futures
There are several future directions for the study of Methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate. One direction is the synthesis of novel derivatives and analogs of this compound to improve its pharmacokinetic properties and anticancer activity. Another direction is the investigation of the mechanism of action of Methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate and its potential targets in cancer cells. Furthermore, the safety and efficacy of this compound in preclinical and clinical studies need to be evaluated to determine its potential as a cancer therapeutic.
Méthodes De Synthèse
Methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate has been synthesized using various methods. One of the most common methods is the Diels-Alder reaction between 1,3-cyclohexadiene and N-methylmaleimide. The reaction yields a mixture of isomers, which can be separated using column chromatography. Another method involves the reaction between 1,3-cyclohexadiene and N-methylmaleimide in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. This method yields a single isomer of Methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate.
Applications De Recherche Scientifique
Methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In materials science, Methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate has been used as a building block for the synthesis of novel materials, such as cyclopropa[b]indole-based polymers. In organic synthesis, this compound has been used as a starting material for the synthesis of various natural products and biologically active compounds.
Propriétés
Numéro CAS |
148323-46-0 |
|---|---|
Nom du produit |
methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate |
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)12-9-5-3-2-4-7(9)8-6-10(8)12/h2-5,8,10H,6H2,1H3 |
Clé InChI |
SYBTWSRLILYBIM-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C2CC2C3=CC=CC=C31 |
SMILES canonique |
COC(=O)N1C2CC2C3=CC=CC=C31 |
Synonymes |
Cycloprop[b]indole-2(1H)-carboxylic acid, 1a,6b-dihydro-, methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



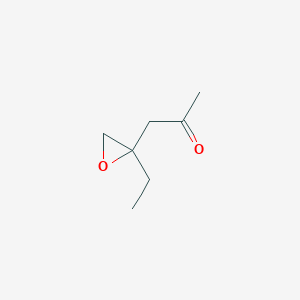
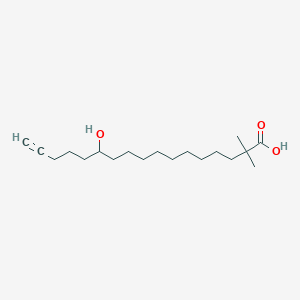
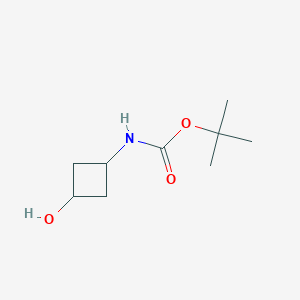
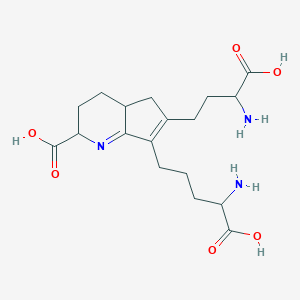
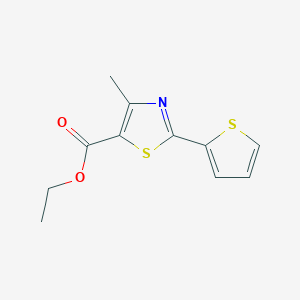
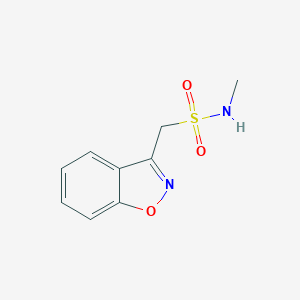
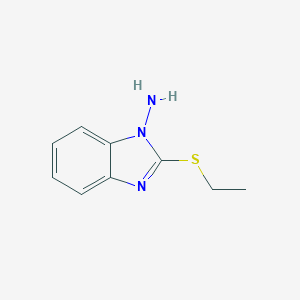
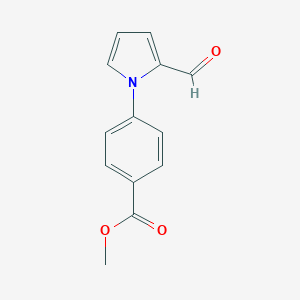
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B124241.png)
